molecular formula C20H25N3O3 B14918710 N-(2-Diethylamino-ethyl)-3-oxo-2-(2-oxo-2H-pyridin-1-yl)-3-phenyl-propionamide

N-(2-Diethylamino-ethyl)-3-oxo-2-(2-oxo-2H-pyridin-1-yl)-3-phenyl-propionamide

Cat. No.: B14918710
M. Wt: 355.4 g/mol
InChI Key: UWYMSOBUXIGZFI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of STK076545 involves a five-step synthetic route. The key step in this synthesis is an aldol reaction with an α-pyridone allyl ester. The process includes the formation of a β-keto-amide with an N-alkylated pyridone at the α-position . The synthetic route was complicated by undesired fragmentations or rearrangements, but a successful method was achieved .

Chemical Reactions Analysis

STK076545 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound.

    Reduction: This reaction involves the gain of electrons.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

STK076545 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a model compound for studying the inhibition of PDI.

    Biology: It helps in understanding the role of PDI in protein folding and cell surface receptor activation.

    Medicine: It is being explored as a potential therapeutic agent for cancer and thrombotic conditions.

Mechanism of Action

STK076545 exerts its effects by inhibiting the enzyme protein disulfide isomerase (PDI). PDI is involved in the oxidation-reduction and isomerization of disulfide bonds, which are crucial for protein folding. By inhibiting PDI, STK076545 disrupts these processes, leading to potential therapeutic effects in cancer and thrombotic conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

InChI

InChI=1S/C20H25N3O3/c1-3-22(4-2)15-13-21-20(26)18(23-14-9-8-12-17(23)24)19(25)16-10-6-5-7-11-16/h5-12,14,18H,3-4,13,15H2,1-2H3,(H,21,26)

InChI Key

UWYMSOBUXIGZFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O

Origin of Product

United States

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